2-Iodo-3-methoxy-6-methylpyridine
Overview
Description
“2-Iodo-3-methoxy-6-methylpyridine” is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 . The compound is a brown solid .
Molecular Structure Analysis
The InChI code for “2-Iodo-3-methoxy-6-methylpyridine” is1S/C7H8INO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“2-Iodo-3-methoxy-6-methylpyridine” has a predicted boiling point of 270.8±35.0 °C and a density of 1.717±0.06 g/cm3 at 20 °C . It is stored at a temperature of 0-5 °C .Scientific Research Applications
Et3N-induced Demethylation-Annulation in Synthesis of Furan-fused Heterocycles 3-Iodo-4-methoxypyridin-2-ones, structurally related to 2-Iodo-3-methoxy-6-methylpyridine, are utilized as precursors in the synthesis of 2-substituted furan-fused heterocycles. This synthesis involves sequential Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions, facilitated by Et3N-induced S(N)2 processes (Conreaux et al., 2008).
Crystal Structure Analysis 2-Iodo-3-methoxy-6-methylpyridine was studied for its crystal structure, revealing the arrangement of its molecules in the asymmetric unit. The structure indicated the alignment of polar methoxy groups on one side and non-polar methyl groups on the other. The pyridine rings' dihedral angles and the presence of weak intermolecular C—H⋯O hydrogen bonds and short I⋯N contacts were significant findings (Guo et al., 2009).
Pyridines Substituted with Multiple Elements Research has successfully synthesized pyridines substituted with multiple elements, not including hydrogen, like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. These compounds underwent various synthetic steps and introduced novel methodologies, such as dehalocyanation of iodopyridines (Kieseritzky & Lindström, 2010).
Deprotonative Metalation Using Mixed Lithium–Iron Combinations 2-Methoxypyridine, closely related to 2-Iodo-3-methoxy-6-methylpyridine, was used in studies involving deprotonation using mixed lithium–iron combinations. These studies aimed to understand the reaction mechanisms and the impact of different electrophiles on the formation of the 2,2′-dimer, a significant byproduct of the metalation process (Nagaradja et al., 2012).
Synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol Studies focused on the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol, indicating the optimal conditions and molar ratios for the highest yield. The structural characteristics were defined using various analytical methods, revealing a stable crystal structure with specific fluorescence properties (Linsha, 2015).
Safety And Hazards
properties
IUPAC Name |
2-iodo-3-methoxy-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXKVVOVXBQKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467311 | |
Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methoxy-6-methylpyridine | |
CAS RN |
154497-82-2 | |
Record name | 2-IODO-3-METHOXY-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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